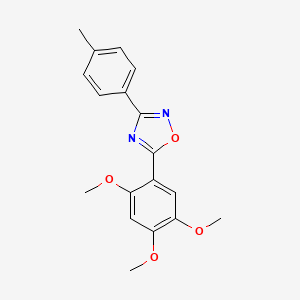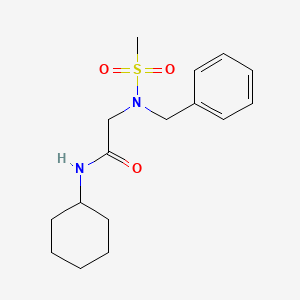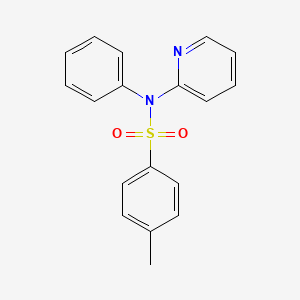![molecular formula C18H16N2O3 B5709662 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. NPAQ is a tetrahydroquinoline derivative that has a nitrophenyl group attached to its acryloyl moiety. Due to its unique chemical structure, NPAQ has been investigated for its potential use in a variety of research areas, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline may exert its biological effects through the inhibition of certain enzymes or proteins. For example, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation. 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its high purity and yield, which make it a reliable and consistent compound for research purposes. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize, making it a cost-effective compound for research labs. However, one limitation of using 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One area of research that has shown promise is the development of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline-based fluorescent probes for imaging biological systems. In addition, further studies are needed to fully understand the mechanism of action of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline and its potential applications in medicinal chemistry. Finally, research on the potential side effects and toxicity of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is needed to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process that involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with tetrahydroquinoline in the presence of a base to form the final product, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. The synthesis of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been optimized to achieve high yields and purity, making it a useful compound for research purposes.
Aplicaciones Científicas De Investigación
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in scientific research. One area of research where 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has shown promise is in medicinal chemistry. 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(11-10-14-5-3-8-16(13-14)20(22)23)19-12-4-7-15-6-1-2-9-17(15)19/h1-3,5-6,8-11,13H,4,7,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDVMGOZYDXOD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
